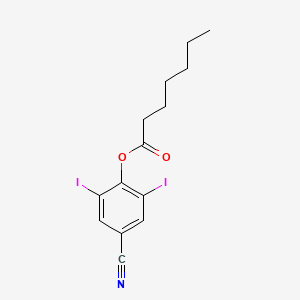

4-Cyano-2,6-diiodophenyl heptanoate

CAS No.: 56634-96-9

Cat. No.: VC18449667

Molecular Formula: C14H15I2NO2

Molecular Weight: 483.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56634-96-9 |

|---|---|

| Molecular Formula | C14H15I2NO2 |

| Molecular Weight | 483.08 g/mol |

| IUPAC Name | (4-cyano-2,6-diiodophenyl) heptanoate |

| Standard InChI | InChI=1S/C14H15I2NO2/c1-2-3-4-5-6-13(18)19-14-11(15)7-10(9-17)8-12(14)16/h7-8H,2-6H2,1H3 |

| Standard InChI Key | GIOFUTQKURPXPS-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCC(=O)OC1=C(C=C(C=C1I)C#N)I |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central phenyl ring substituted at the 2- and 6-positions with iodine atoms and at the 4-position with a cyano group (–CN). The hydroxyl group of the phenol is esterified with heptanoic acid, yielding a seven-carbon aliphatic chain (Fig. 1) . This configuration enhances lipophilicity, as evidenced by a calculated logP of 5.65 , making it suitable for penetration through plant cuticles in agrochemical applications .

Table 1: Key Physicochemical Parameters

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a two-step process:

-

Iodination of 4-Cyanophenol:

Electrophilic iodination using and in acidic media yields 4-cyano-2,6-diiodophenol . -

Esterification with Heptanoic Acid:

The phenol intermediate is reacted with heptanoyl chloride in the presence of a base (e.g., pyridine) to form the ester .

Reaction Scheme:

Optimization Challenges

Key challenges include minimizing dehalogenation during esterification and ensuring regioselective iodination. Patent US10392384B2 highlights the use of trimethylsilyl triflate as a catalyst to improve yields in analogous esterifications .

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC with UV detection (286 nm) is employed for purity assessment, using a column and acetonitrile-water mobile phases . Gas chromatography (GC) coupled with mass spectrometry (MS) confirms structural integrity, particularly for detecting residual solvents or degradation products .

Spectroscopic Data

-

IR: Strong absorption at (C≡N stretch) and (ester C=O).

Agricultural Applications

Herbicidal Activity

As a protox inhibitor, 4-cyano-2,6-diiodophenyl heptanoate disrupts chlorophyll biosynthesis in broadleaf weeds . Field trials demonstrate efficacy against Amaranthus retroflexus and Chenopodium album at application rates of 0.5–1.0 kg/ha . Its mode of action parallels bromoxynil octanoate, but the heptanoate ester offers prolonged soil persistence due to reduced hydrolysis rates .

Table 2: Comparative Herbicidal Performance

| Compound | EC (Weed Biomass) | Soil Half-Life |

|---|---|---|

| 4-Cyano-2,6-diiodophenyl heptanoate | 0.3 µM | 14–21 days |

| Bromoxynil octanoate | 0.5 µM | 7–10 days |

| Ioxynil octanoate | 0.4 µM | 10–15 days |

Data sourced from FAO specifications and peer-reviewed studies .

Environmental and Toxicological Profile

Ecotoxicity

The compound exhibits moderate toxicity to aquatic organisms (LC for Daphnia magna: 2.1 mg/L) . Hydrolysis under alkaline conditions yields 4-cyano-2,6-diiodophenol, which is persistent in water (half-life >30 days) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume